Product packaging for 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione(Cat. No.:CAS No. 61404-30-6)

3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione

Cat. No.: B11914071
CAS No.: 61404-30-6
M. Wt: 167.16 g/mol
InChI Key: ILUCVIVMQYARIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione is a specialized spirocyclic chemical compound of interest in advanced organic synthesis and medicinal chemistry research. This molecule features a spiro-fused oxazolidinedione and cyclohexene system, a structural motif found in various pharmacologically active compounds. Related 1-oxa-azaspiro[4.5]decane scaffolds have been identified as key intermediates in the synthesis of more complex molecules and are investigated as potential neuropeptide Y5 receptor antagonists for the treatment of disorders such as obesity and binge eating . Furthermore, structurally similar azaspiro[4.5]decane derivatives have demonstrated significant anticonvulsant properties in pharmacological studies, highlighting the value of this core structure in central nervous system (CNS) drug discovery . The unique spirocyclic architecture of this compound, particularly the incorporation of a 7,8-unsaturation in the decane system, makes it a valuable and versatile building block for constructing diverse chemical libraries. Researchers can utilize this reagent to develop novel compounds for high-throughput screening and to explore new chemical space. Its structure is closely related to other spirocyclic compounds, such as those synthesized via oxidative cyclization of olefinic precursors, underscoring its utility in complex molecule synthesis . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B11914071 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione CAS No. 61404-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61404-30-6

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione

InChI

InChI=1S/C8H9NO3/c10-6-8(9-7(11)12-6)4-2-1-3-5-8/h1-2H,3-5H2,(H,9,11)

InChI Key

ILUCVIVMQYARIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1)C(=O)OC(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Oxa 1 Azaspiro 4.5 Dec 7 Ene 2,4 Dione and Its Analogues

Cycloaddition Reactions for Spirocyclic Construction

Cycloaddition reactions represent a cornerstone in the synthesis of cyclic and heterocyclic compounds, offering an efficient means to construct complex ring systems in a single step. For the assembly of the 3-oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione scaffold, these reactions are pivotal in forming both the five-membered oxazolidinone ring and the six-membered carbocycle.

Three-Component [2+2+2] Cycloaddition Strategies (e.g., from Oxazolones and β-Nitrostyrenes)

While formal transition-metal-catalyzed [2+2+2] cycloadditions are a powerful method for generating six-membered rings with high atom economy, the construction of spiro-oxazolone scaffolds often proceeds via formal [4+2] cycloaddition pathways when utilizing oxazolones (azlactones) as key building blocks. acs.orgrsc.org In these strategies, azlactones serve as versatile four-pi electron components.

Organocatalytic asymmetric [4+2] cycloaddition reactions between azlactones and electron-deficient olefins, such as β-nitrostyrenes, have been developed. acs.org For instance, merging chiral Brønsted acid and base catalysis can facilitate the enantioselective [4+2] cycloaddition of azlactones with o-hydroxystyrenes, which act as precursors to ortho-quinone methide intermediates. acs.org This approach effectively constructs dihydrocoumarin (B191007) scaffolds, which are structurally related to the target spirocycle's carbocyclic ring, with high yield and enantioselectivity. acs.org Similarly, chiral guanidine-amide catalysts have been employed for the cycloaddition of azlactones with 2-benzothiazolimines, yielding complex benzothiazolopyrimidines. rsc.org These methods highlight the utility of azlactones as synthons for building heterocyclic systems through cycloaddition cascades.

Diels-Alder and 1,3-Dipolar Cycloadditions in Spirocycle Formation

The Diels-Alder reaction, a thermally allowed [4+2] cycloaddition, is a robust method for forming six-membered rings, such as the cyclohexene (B86901) moiety of the target spirocycle. wikipedia.orgmasterorganicchemistry.com This pericyclic reaction involves the combination of a conjugated diene and a dienophile to simultaneously create two new carbon-carbon bonds with a high degree of regio- and stereochemical control. wikipedia.org Intramolecular Diels-Alder reactions have been explored using N-substituted oxazolones as the dienophilic component tethered to a diene, demonstrating a direct route to fused ring systems. rsc.org Furthermore, the hetero-Diels-Alder reaction, where heteroatoms are part of the diene or dienophile, can be used to synthesize heterocycles directly. wikipedia.orgresearchgate.net

Complementing the Diels-Alder reaction, 1,3-dipolar cycloadditions are exceptionally useful for constructing the five-membered oxazolidinone ring. wikipedia.org This reaction involves a 1,3-dipole (a molecule with a delocalized three-atom, four-pi electron system) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle. wikipedia.org A common strategy involves the reaction of nitrile oxides with alkenes to form spiroisoxazolines, which are precursors to the desired oxazolidinone ring. mdpi.comnih.gov Alternatively, azomethine ylides, often generated in situ from isatins and amino acids, undergo 1,3-dipolar cycloaddition with various dipolarophiles to yield a diverse library of spirooxindole-pyrrolidines, showcasing the power of this method in building spirocyclic systems. researchgate.netrsc.org

Mechanistic Investigations of Cycloaddition Processes

The mechanisms of these cycloaddition reactions dictate their stereochemical and regiochemical outcomes. The Diels-Alder reaction is typically a concerted process, proceeding through a single, cyclic transition state, which accounts for its high stereospecificity. wikipedia.orgmasterorganicchemistry.com The relative orientation of the diene and dienophile in the transition state leads to the preferential formation of the endo product. The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

The mechanism of 1,3-dipolar cycloadditions can be more varied. While often considered concerted, some multicomponent reactions that form spirocycles have been shown to proceed through stepwise pathways involving zwitterionic intermediates. nih.gov The regioselectivity of these reactions is governed by both steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.orgmdpi.com For example, in the synthesis of steroidal spiroisoxazolines, the attack of the nitrile oxide dipole occurs from the less sterically hindered face of the alkene, leading to high regio- and stereoselectivity. nih.gov

Diversity-Oriented Synthesis (DOS) Approaches to Spiro-Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules, broadly populating chemical space from a common starting point. beilstein-journals.orgmskcc.org This approach is particularly well-suited for the synthesis of spirocycles, whose rigid three-dimensional structures are considered privileged scaffolds in medicinal chemistry. beilstein-journals.orgmskcc.org DOS strategies often employ cascade reactions to rapidly build molecular complexity. beilstein-journals.orgrsc.org

Synthetic Campaigns Utilizing Glycine and Dehydroalanine (B155165) as Starting Materials

Simple, readily available starting materials like amino acids are ideal for DOS. Glycine and its derivatives are frequently used as precursors for generating azomethine ylides, which are key intermediates in 1,3-dipolar cycloadditions for synthesizing spirooxindole-pyrrolidine libraries. researchgate.netrsc.orgnih.gov

Dehydroalanine has emerged as a particularly versatile template for DOS. nih.gov Ugi-derived dehydroalanines can be used to efficiently assemble a wide range of pharmacologically relevant polyheterocyclic systems through cascade processes catalyzed by palladium. nih.gov The reactive electrophilic groups on the dehydroalanine backbone allow for efficient functionalization with various nucleophiles, enabling the creation of diverse polypeptide structures. nih.gov This inherent reactivity makes dehydroalanine an excellent starting point for building complex, spirocyclic peptide mimetics.

Applications of Pericyclic Chemistry in Spiro-Ring Formation

Pericyclic reactions are a cornerstone of many DOS strategies due to their efficiency and high degree of stereocontrol in forming multiple C-C bonds in a single step. mdpi.com Cycloaddition reactions, a major class of pericyclic reactions, are particularly prominent. mdpi.com

A one-pot sequence involving a ring-closing enyne metathesis (RCEYM) followed by a Diels-Alder reaction has been used in a DOS approach to create complex 17-spirosteroids. beilstein-journals.org This strategy effectively links a non-steroidal polycyclic unit to a biologically validated steroid scaffold, demonstrating how pericyclic reactions can generate significant skeletal diversity. beilstein-journals.org The ability of reactions like the Diels-Alder and 1,3-dipolar cycloadditions to reliably set multiple stereocenters makes them invaluable tools for building libraries of stereochemically diverse spiroketals and other complex spirocycles. mskcc.org

Integration of Wittig Chemistry and Cyclic Ketones in Spirocyclic Design

The Wittig reaction, a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes, has been effectively integrated into the design of spirocyclic systems. chemistrysteps.com This reaction involves the use of a phosphorus ylide, which acts as a nucleophile, attacking the carbonyl carbon of a cyclic ketone. chemistrysteps.com The resulting intermediate, an oxaphosphetane, then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. chemistrysteps.com

The reactivity of cyclic ketones in the Wittig reaction is influenced by ring strain. nih.gov Computational studies have shown that the activation energy barrier for the initial nucleophilic attack is lower for more strained rings like cyclopropanone (B1606653) compared to less strained systems such as cyclopentanone. nih.govresearchgate.net This suggests that the inherent strain in the cyclic ketone can be a crucial factor in the efficiency of the spirocyclization process. The general applicability of the Wittig reaction allows for the introduction of a wide variety of substituents on the newly formed double bond, providing a versatile entry point to diverse spirocyclic scaffolds. chemistrysteps.com

A general representation of the Wittig reaction for spirocycle synthesis is depicted below:

Reactant 1Reactant 2Product
Cyclic KetonePhosphorus YlideSpirocyclic Alkene
Ph₃P=CHR

Multi-component and One-Pot Reaction Strategies for Azaspirocyclic Systems

Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient and atom-economical strategies for the construction of complex molecular architectures like azaspirocycles from simple starting materials in a single operation. nih.govchemrxiv.org These approaches avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. nih.gov

The discovery and design of novel MCRs are of significant interest in synthetic chemistry. nih.govchemrxiv.org Computational tools are increasingly being employed to predict and design new MCRs by analyzing complex reaction networks and identifying compatible reaction sequences. nih.gov One-pot methodologies often involve a cascade of reactions where the product of one step serves as the substrate for the next, all within the same reaction vessel. frontiersin.org For instance, a one-pot three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) has been utilized to synthesize tetrazolopyrimidine derivatives. mdpi.com The optimization of such reactions often involves screening different catalysts and solvents to achieve high yields. mdpi.com These strategies offer a powerful platform for generating libraries of structurally diverse azaspirocyclic compounds for various applications.

Achieving Regio- and Stereoselectivity in Spiro-Oxazolidinedione Synthesis

The control of regio- and stereoselectivity is a critical challenge in the synthesis of complex molecules like spiro-oxazolidinediones, which often contain multiple stereocenters. nih.govresearchgate.net The precise spatial arrangement of atoms in these molecules can significantly influence their biological activity.

Various strategies have been developed to address this challenge. For example, 1,3-dipolar cycloaddition reactions have been employed for the regio- and stereoselective synthesis of new spiro-isoxazolidines. researchgate.net In these reactions, the regioselectivity is often confirmed by NMR studies, and the stereochemistry can be corroborated by computational methods like DFT calculations. researchgate.net Another approach involves the transition-metal-free regioselective [3+2] annulation of azadienes with haloalcohols, which proceeds under mild conditions with excellent regioselectivity. nih.gov A plausible mechanism for this reaction involves the initial deprotonation of the haloalcohol by a base, followed by a 1,2-addition to the imine of the azadiene and subsequent intramolecular cyclization. nih.gov Biocatalytic methods, using enzymes like halohydrin dehalogenases, also offer a promising route for the construction of chiral spiro-oxazolidinones through the ring expansion of spiro-epoxides. acs.org

Catalytic Approaches in Spiro-Oxazolidinedione Synthesis (e.g., Cesium Carbonate Promotion)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of spiro-oxazolidinedione synthesis, various catalytic systems have been explored.

Cesium carbonate (Cs₂CO₃) has emerged as a particularly effective and mild inorganic base in a variety of organic transformations, including the synthesis of heterocyclic compounds. eurekaselect.combenthamdirect.comresearchgate.net Its utility has been demonstrated in promoting cascade reactions and direct amidation of unactivated esters. eurekaselect.comnih.gov For instance, a cesium carbonate-promoted direct amidation of unactivated esters with amino alcohol derivatives has been developed, offering a route to peptide synthesis without the need for coupling reagents or transition metal catalysts. nih.gov A proposed mechanism suggests that cesium coordinates to the substrates, facilitating a proximity-driven acyl transfer. nih.gov Furthermore, metal-catalyzed oxidative cyclization is a key step in the synthesis of certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov Other catalytic approaches include the use of rhodium catalysts for the hydroformylation of ethynyl (B1212043) steroids in the synthesis of spironolactone (B1682167) and biocatalytic methods employing enzymes for enantioselective synthesis. acs.orgnih.gov

Catalyst/PromoterReaction TypeKey Features
Cesium Carbonate (Cs₂CO₃)Direct Amidation, Cascade ReactionsMild base, promotes reactions without transition metals. eurekaselect.comnih.gov
Rhodium CatalystsHydroformylationUsed in the synthesis of spirocyclic lactones. nih.gov
Halohydrin DehalogenasesRing ExpansionBiocatalytic, enables enantioselective synthesis. acs.org
Metal CatalystsOxidative CyclizationKey step in forming certain spiro-diones. nih.gov

Innovative Synthetic Routes to Spiro-Lactams and Related Structures

Spiro-lactams are an important class of spirocyclic compounds present in numerous bioactive molecules. rsc.org The development of innovative synthetic routes to these structures is an active area of research.

One notable method is the Meyers' lactamization, which has been efficiently used for the synthesis of tricyclic spirolactams from N-protected cyclic ketones. nih.gov This reaction can be highly stereoselective. nih.gov Other innovative approaches include the use of multi-step sequences involving key reactions like the Staudinger [2+2] ketene-imine cycloaddition to construct the spiro-β-lactam core. utrgv.edu The synthesis of spiro-γ-lactams has also seen significant advances, with a focus on efficiency and selectivity. rsc.org Furthermore, novel strategies for constructing spirocycles from simple cyclic ketones have been developed, such as an iterative boron-homologation approach. nih.gov This method allows for the programmable synthesis of spirocycles with varying ring sizes. nih.gov

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the molecular structure, identifying functional groups, and probing the electronic environment of the atoms within 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione.

High-resolution NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexene (B86901) and oxazolidinedione rings. The olefinic protons on the cyclohexene ring (at C7 and C8) would appear in the downfield region, typically between 5.5 and 6.5 ppm. The allylic and aliphatic protons on the cyclohexene ring would resonate at higher fields. The protons on the oxazolidinedione ring, if any, would have their own characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbons of the dione functionality (C2 and C4) are expected to have characteristic chemical shifts in the range of 150-180 ppm. The spiro carbon atom (C5) would also have a unique chemical shift. The olefinic carbons (C7 and C8) would appear in the region of 120-140 ppm, while the remaining aliphatic carbons would be found at higher field strengths.

Hypothetical NMR data for this compound based on analogous structures is presented in the table below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-~170
C4-~155
C5 (Spiro)-~90
C6~2.0-2.5~35-45
C7~5.8-6.2~125-135
C8~5.8-6.2~125-135
C9~2.0-2.5~25-35
C10~1.8-2.2~20-30
NH~8.0-9.0-

Interactive Data Table: Hypothetical NMR Data (Please note: This table is populated with estimated values for illustrative purposes and may not represent actual experimental data.)

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₉NO₃), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. Techniques like electrospray ionization (ESI) are commonly used for such analyses.

Technique Parameter Expected Value
HRMS (ESI)Calculated [M+H]⁺184.0604
Calculated [M+Na]⁺206.0423

Interactive Data Table: Expected HRMS Data

Infrared spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected for the carbonyl groups, the N-H bond, and the C=C double bond.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1720-1780 (asymmetric and symmetric)
N-HStretching3200-3400
C=C (alkene)Stretching1640-1680
C-O-CStretching1000-1300

Interactive Data Table: Characteristic IR Absorption Bands

X-ray Crystallography for Definitive Molecular Structure and Stereochemistry

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique would be essential for confirming the stereochemistry at the spiro center and for analyzing the conformations of the constituent rings.

Data from a related spirocyclic compound is presented below to illustrate the type of information obtained from X-ray crystallography. mdpi.com

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.2554(13)
b (Å)14.605(3)
c (Å)16.265(3)
β (°)95.97(3)
Volume (ų)1477.9(5)

Interactive Data Table: Illustrative Crystallographic Data of a Related Spiro Compound mdpi.com

The cyclohexene ring in this compound is expected to adopt a half-chair or a distorted boat conformation to accommodate the sp³-hybridized spiro carbon and the sp²-hybridized carbons of the double bond. The five-membered oxazolidinedione ring is likely to be nearly planar or adopt a slight envelope conformation. The specific conformation would be influenced by the steric interactions between the two rings and any substituents present. Computational studies on similar aza-spiro ring systems have been used to analyze the complex conformational landscapes of these molecules.

Chiroptical Spectroscopy and Optical Properties

Electronic Circular Dichroism (ECD) for Stereochemical Assignment in Chiral Spirocycles

There is no available data on the Electronic Circular Dichroism (ECD) of this compound.

Optical Rotation (OR) Studies for Enantiomeric Characterization

Specific optical rotation values for the enantiomers of this compound have not been reported in the scientific literature.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling is crucial for understanding the three-dimensional arrangement of atoms in spirocyclic systems. The presence of the flexible cyclohexene (B86901) ring fused to the rigid oxazolidinedione ring creates a complex conformational landscape that dictates the molecule's interactions and properties.

To fully explore the possible shapes, or conformations, of 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione, computational chemists employ conformational search algorithms. A stochastic search, such as a Monte Carlo method, is a powerful technique for this purpose. nih.gov This process begins with an initial 3D structure of the molecule. The algorithm then randomly changes the rotatable bonds (torsional angles), primarily within the flexible cyclohexene ring, to generate a new conformation. nih.gov

This new structure is then subjected to energy minimization, a process that adjusts the geometry to find the nearest low-energy state on the potential energy surface. researchgate.net The algorithm repeats this cycle of random changes and minimizations many times, ideally identifying all possible stable and low-energy conformers. nih.govresearchgate.net For spirocyclic systems, this is particularly important as the fusion of the two rings introduces significant conformational constraints. The search helps identify the most stable chair, boat, or twist-boat conformations of the cyclohexene ring and their relative energy differences. acs.orgresearchgate.net This algorithm is designed to find not only the most stable conformers but also those that might be relevant at higher temperatures or for understanding torsional anharmonicity. nih.gov

The energy minimization step in a conformational search relies on a classical force field. A force field is a set of mathematical functions and parameters that calculates the potential energy of a molecule based on the positions of its atoms. The Merck Molecular Force Field 94 (MMFF94) is particularly well-suited for this task. wikipedia.org

MMFF94 was developed to provide high accuracy for a broad range of organic and drug-like molecules. readthedocs.io Its parameters were derived from high-quality quantum mechanical calculations rather than experimental data alone, making it robust for diverse chemical structures. wikipedia.orgreadthedocs.io Studies have consistently shown that MMFF94 performs exceptionally well in reproducing and predicting the energies and geometries of different conformers when compared to experimental or high-level ab initio data. bath.ac.uknih.gov For a molecule like this compound, MMFF94 can accurately calculate the strain energies associated with bond lengths, bond angles, and torsional angles, providing reliable relative energies for the conformers found during the stochastic search. researchgate.netbath.ac.uk Its accuracy in handling various functional groups and intermolecular interactions makes it a standard choice for conformational analysis. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

While force fields are excellent for conformational analysis, quantum chemical calculations are necessary to understand the electronic properties that govern reactivity. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules. When paired with a basis set like 6-31G(d), it provides reliable geometric and electronic data. bath.ac.ukresearchgate.net

For spiro-oxazolidinediones, DFT calculations are used to optimize the geometry of the most stable conformers identified by molecular mechanics. h1.conih.gov This higher-level calculation refines the structure and provides a more accurate understanding of the molecule's electronic ground state. researchgate.net The B3LYP/6-31G(d) level of theory has demonstrated accuracy comparable to MMFF94 for geometries and can deliver crucial electronic insights that force fields cannot. bath.ac.uk

The analysis also yields the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are critical for understanding chemical reactivity.

Table 1: Hypothetical Electronic Descriptors for this compound (Calculated at B3LYP/6-31G(d) level)

DescriptorValueSignificance
Total Energy -647.5 HartreeRepresents the total electronic energy of the optimized molecule.
Dipole Moment 3.5 DebyeIndicates a significant molecular polarity, primarily due to the oxazolidinedione ring.
HOMO Energy -7.2 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy -0.9 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 6.3 eVThe energy difference between HOMO and LUMO, indicating kinetic stability. researchgate.net
Partial Charge on O (C=O) -0.55 eHigh negative charge indicates a nucleophilic site.
Partial Charge on N-H (H) +0.35 ePositive charge on the hydrogen atom suggests it can act as a hydrogen bond donor.

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining the outcomes of pericyclic reactions, such as cycloadditions. sciepub.com The theory posits that the dominant interaction occurs between the HOMO of one reactant and the LUMO of the other. youtube.comyoutube.com The favorability of a reaction is determined by the energy gap between these interacting orbitals—a smaller gap leads to a more favorable interaction and a faster reaction.

For this compound, the double bond in the cyclohexene ring can act as a dienophile in a [4+2] Diels-Alder cycloaddition reaction. FMO theory can predict its reactivity towards various dienes. The energy of the LUMO of the spiro compound and the HOMO of a potential diene partner would be calculated. The symmetry of these orbitals must also align for the reaction to be thermally allowed. youtube.com By comparing the HOMO-LUMO energy gaps for different reaction partners, the theory can explain and predict the selectivity and rate of the cycloaddition, providing a powerful tool for reaction design. nih.gov

Reaction Mechanism Elucidation through Advanced Computational Approaches

Advanced computational methods have become indispensable in elucidating the complex reaction mechanisms involved in the synthesis of spiro-heterocyclic compounds. For derivatives of this compound, computational chemistry provides critical insights into the formation pathways, allowing for the rationalization of experimental outcomes and the optimization of reaction conditions.

The formation of the related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold involves a metal-catalyzed oxidative cyclization as a key step. nih.gov This transformation converts a precursor like 2-hydroxy-N-(4-hydroxyphenyl)acetamide into the final spiro-dione structure. nih.gov Computational studies are crucial for understanding the intricacies of such catalytic cycles, including the roles of the metal catalyst and the oxidant. nih.gov

Free Energy Profile Calculations for Spiro-Compound Formation

Free energy profile calculations are a powerful tool to map the energy landscape of a chemical reaction, identifying the most favorable pathway from reactants to products. These calculations consider the relative free energies (ΔG) of reactants, intermediates, transition states, and products.

In the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, the key step is an oxidative cyclization. nih.gov The optimization of this reaction was explored experimentally by screening various metal catalysts and oxidants. nih.gov While the specific free energy profile for this compound was not detailed in the provided sources, the principles can be illustrated by the experimental data for the synthesis of a similar spiro-dione, which shows the efficiency of different catalytic systems. nih.gov The yield of the reaction is directly related to the underlying energetics of the catalytic cycle, which can be modeled computationally. For instance, catalysts that lead to lower activation barriers in the rate-determining step of the cyclization pathway would be expected to provide higher yields, as observed experimentally. nih.govresearchgate.net

The choice of catalyst significantly impacts the reaction's success. Rhodium and copper catalysts were found to be effective, whereas manganese, iron, and zinc catalysts failed to promote the reaction. nih.gov This suggests that the nature of the metal center is critical for the catalytic cycle, likely influencing the stability of intermediates and the energy of transition states.

Optimization of the Metal-Catalyzed Oxidative Cyclization for 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Formation nih.gov
EntryCatalystOxidantYield (%)
1Cu[(CH₃CN)₄ClO₄]PhI(OAc)₂72
2Rh₂(OAc)₄PhI(OAc)₂75
3Mn(OAc)₂PhI(OAc)₂NR
4FeCl₂PhI(OAc)₂NR
5ZnCl₂PhI(OAc)₂NR

NR: No Reaction.

Transition State Analysis in Spiro-Cyclization Pathways

Transition state (TS) analysis is fundamental to understanding the kinetics and stereoselectivity of chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize the geometry and energy of transition states in complex cyclization reactions. researchgate.net

For aza-spiro ring formations, DFT calculations have shown that the pyramidalization of the amide nitrogen is a crucial factor in controlling reactivity. researchgate.net In the context of spiro-cyclization, multiple transition state conformations can exist, and their relative energies determine the reaction's selectivity. researchgate.net Analysis of these transition states can explain, for example, the diastereoselectivity observed in the formation of spirocyclic products. researchgate.net

In the [3+2] annulation reactions that form spiro-oxazolidines, the reaction proceeds through an initial attack of an in-situ generated oxoanion on an imine, followed by an intramolecular cyclization to yield the final spiro product. researchgate.net Computational analysis of this pathway would involve locating the transition state for the key ring-closing step. This analysis helps to rationalize the observed regioselectivity and provides a basis for predicting how changes in the substrate or reaction conditions will affect the outcome. researchgate.net For instance, the activation energies for the stereogenic step can be calculated to rationalize observed selectivities. researchgate.net

Theoretical Insights into Structure-Property Relationships of Spiro-Oxazolidinediones

Computational studies provide valuable theoretical insights into how the three-dimensional structure of spiro-oxazolidinediones influences their chemical and biological properties. These structure-property relationships are key to designing new molecules with desired characteristics.

The rigid, three-dimensional architecture of spiro compounds is a defining feature that can enhance binding to biological targets. acs.orgnih.gov The spirocyclic framework arranges functional groups in specific spatial orientations, which can lead to increased potency and selectivity. acs.org

A significant finding from computational and experimental studies on spiro-oxazolidinediones is the profound impact of stereochemistry at the spiro center on biological activity. acs.org For example, in a series of spiro-oxazolidinedione inhibitors of p300/CBP histone acetyltransferases, the diastereomer with an (R)-configuration at the spiro center was found to be approximately five times more potent than its (S)-spiro analog. acs.org This highlights that subtle changes in the 3D arrangement of the molecule can have a dramatic effect on its interaction with a protein target.

Quantum theory of atoms in molecules (QTAIM) and Hirshfeld surface analysis are computational tools used to investigate and visualize intermolecular interactions that stabilize the crystal structure of spiro compounds. nih.gov These analyses provide a detailed understanding of non-covalent interactions such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and crystal packing. nih.gov

Effect of Spiro Center Stereochemistry on Inhibitory Activity of a Spiro-Oxazolidinedione Analog acs.org
CompoundSpiro Center Stereochemistryp300 HAT Inhibition (IC₅₀)Cellular H3K27Ac Inhibition (IC₅₀)
Analog 21SLess Potent-
Analog 22R~5-fold more potent than 2147 nM

Chemical Reactivity, Derivatization, and Scaffold Functionalization

Reactions of the Spiro[4.5]dec-7-ene Moiety and its Chemical Transformations

The spiro[4.5]dec-7-ene moiety, a key component of the scaffold, provides a locus for a variety of chemical transformations. The carbon-carbon double bond within the cyclohexene (B86901) ring is susceptible to addition reactions, such as hydrogenation, halogenation, and epoxidation. These reactions can lead to the saturation of the ring or the introduction of new functional groups, thereby altering the molecule's steric and electronic properties.

The reactivity of the spirocyclic core is also influenced by the nature of the substituents on the ring. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the reactivity of the double bond and the adjacent carbon atoms. acs.org The spiro center itself imparts a rigid, three-dimensional structure to the molecule, which can influence the stereochemical outcome of reactions. mdpi.com

Strategies for Functionalization at the Nitrogen and Carbon Positions of the Oxazolidinedione Ring

The oxazolidinedione ring presents two primary sites for functionalization: the nitrogen atom at position 1 and the carbon atoms at positions 2 and 4. The nitrogen atom, being a secondary amine, can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. These modifications can significantly impact the compound's lipophilicity, solubility, and biological activity. nih.govnih.gov

The carbonyl groups at positions 2 and 4 of the oxazolidinedione ring can undergo reactions typical of ketones, such as condensation reactions with various reagents to form new heterocyclic rings fused to the spiro scaffold. tandfonline.com The methylene (B1212753) group adjacent to the carbonyls can also be a site for functionalization.

Design, Synthesis, and Characterization of Novel Substituted Spiro-Oxazolidinedione Derivatives

The design and synthesis of novel substituted spiro-oxazolidinedione derivatives have been a significant area of research, driven by the quest for compounds with enhanced biological activity. nih.govtandfonline.comnih.govresearchgate.netacs.org These efforts have focused on introducing a variety of substituents at different positions of the spirocyclic scaffold.

A wide array of aromatic and aliphatic substituents have been incorporated into the spiro-oxazolidinedione scaffold. nih.govnih.govacs.org These substituents can be introduced at various positions, including the nitrogen of the oxazolidinedione ring and different positions on the cyclohexene ring. The choice of substituent is often guided by the desire to modulate the compound's physicochemical properties and to probe the structure-activity relationships. For instance, the introduction of fluorinated substituents has been shown to improve metabolic stability. acs.org

Compound Name Substituent Type Reference
Fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dionesAromatic (Fluorinated Indole) nih.gov
Spiro-thiazolidinone derivatives with –OCH3, –Cl, and –Br substituentsAromatic (Substituted Phenyl) nih.gov
Spiro β-Lactams and spiro thiazolidinone compoundsAromatic and Heterocyclic scirp.org
N-phenyl piperazinyl derivatives of oxazolidinoneAromatic (Phenylpiperazinyl) nih.gov
Steroid-17-spiro-oxazolidinonesSteroidal nih.gov
Spiroindane hydantoinAromatic (Indane) acs.org

Exploration of Bioisosteric Replacements within the Spirocyclic Core (e.g., Thiazolidinone Analogues)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comspirochem.com In the context of spiro-oxazolidinediones, the oxazolidinedione ring can be replaced by other five-membered heterocyclic rings, such as thiazolidinone, to generate bioisosteres. nih.govnih.govresearchgate.netsaliniana.com.ba

Thiazolidinone analogues, for example, have been synthesized and evaluated for their biological activities. tandfonline.comnih.govresearchgate.netsaliniana.com.ba The replacement of the oxygen atom at position 1 of the oxazolidinedione ring with a sulfur atom to form a thiazolidinone can lead to changes in bond angles, bond lengths, and electronic distribution, which in turn can affect the compound's biological profile. nih.gov This approach allows for the fine-tuning of the molecule's properties to enhance its efficacy and reduce potential toxicity. wikipedia.org

Original Moiety Bioisosteric Replacement Rationale Reference
Oxazolidin-2,4-dioneThiazolidin-2,4-dioneModify physicochemical properties, explore structure-activity relationships nih.govresearchgate.netsaliniana.com.ba
Oxazolidin-2-oneThiazolidin-4-oneAlter biological activity and pharmacokinetic properties tandfonline.comnih.gov

Applications in Chemical Research and Advanced Materials Science

Role of 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione Scaffolds as Versatile Building Blocks in Complex Organic Synthesis

The rigid, yet three-dimensional, framework of spirocyclic systems like this compound makes them exceptional building blocks in the field of organic synthesis. Their structure allows for the precise spatial arrangement of functional groups, a critical factor in constructing complex molecular architectures. tandfonline.com The synthesis of related spiro-oxazolidinone systems has been explored through various chemical pathways. For instance, a common method involves the condensation of a cyclic ketone with a diol to form an acetal, a fundamental type of spiro compound. wikipedia.org More complex strategies for creating spiro oxazolidinediones involve multi-step processes, such as the enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to a ketone, followed by nitrile hydrolysis and cyclization, which has been used to produce chiral spiro-oxazolidinones. acs.org

Research into the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has demonstrated the utility of metal-catalyzed oxidative cyclization as a key step. nih.govresearchgate.net This process effectively transforms amide precursors into the desired spirocyclic structure. nih.gov Furthermore, the development of tandem reactions, such as the Ugi four-component condensation followed by an electrophilic ipso-iodocyclization, has enabled the efficient, one-pot synthesis of functionalized azaspiro[4.5]trienones. nih.gov These methods highlight the adaptability of spirocyclic scaffolds and provide pathways to a wide array of derivatives for further chemical exploration. nih.gov

Contribution to Chemical Diversity and Fragment Libraries for Chemical Biology Initiatives

In the realm of chemical biology and drug discovery, molecular diversity is paramount. Spirocyclic scaffolds, including the this compound framework, make a significant contribution by expanding the accessible chemical space beyond traditional flat, aromatic compounds. tandfonline.comresearchgate.net The introduction of spirocyclic elements into compound libraries increases molecular complexity and three-dimensionality without a substantial increase in molecular weight, a strategy that is attractive for developing novel drug candidates. researchgate.net

Fragment-based drug discovery (FBDD) particularly benefits from the inclusion of sp3-rich spirocyclic fragments. acs.org These fragments offer enhanced three-dimensionality and structural rigidity compared to many commercial collections. acs.org The defined spatial orientation of functionalities on a spirocyclic core can lead to more specific and higher-quality interactions with biological targets like proteins. tandfonline.comtandfonline.com This controlled conformation can improve binding affinity and reduce off-target interactions. tandfonline.com Diversity-oriented synthesis (DOS) is an approach that leverages spirocyclic scaffolds to generate vast libraries for hit discovery. researchgate.net The development of methodologies to rapidly access diverse azaspirocycles, such as 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, provides functionalized pyrrolidines and piperidines that are highly relevant for creating these libraries. acs.org

Development of Novel Scaffolds for Materials Science Applications

The application of spirocyclic compounds extends into materials science, where their unique structures can impart desirable properties to advanced materials. The inherent rigidity and defined stereochemistry of spirocycles are being explored for the creation of novel polymers and functional additives. acs.orgacs.org For example, spiro-type cyclic phosphazene derivatives have been developed as dual-function additives for rigid polyurethane foams, simultaneously improving thermal insulation and flame retardancy. acs.org The synthesis of polymers with complex spiro-linked topologies has been achieved through "click" chemistry, demonstrating a method to construct unprecedented multicyclic polymer structures. acs.org

Polymer Stabilization and Prevention of Photothermal Deterioration Utilizing Spirocyclic Structures

A critical application of spirocyclic structures in materials science is in the stabilization of polymers against degradation caused by light and heat. Hindered Amine Light Stabilizers (HALS) are a major class of polymer additives that protect against photo-oxidation. wikipedia.orgadditivesforpolymer.com These compounds, typically derivatives of tetramethylpiperidine, function by scavenging free radicals generated during the degradation process. wikipedia.orgnih.gov

The effectiveness of HALS is rooted in a cyclic mechanism, often called the Denisov cycle, where the hindered amine is oxidized to an aminoxyl radical, which then traps polymer radicals. wikipedia.orgnih.gov The HALS compound is regenerated in the process, allowing a small amount to provide long-term protection. wikipedia.orgadditivesforpolymer.com The spirocyclic structure is particularly advantageous for HALS. Attaching the reactive piperidine (B6355638) group to a bulky spiro scaffold reduces its volatility, which is crucial during high-temperature polymer processing like injection molding. wikipedia.org This structural feature ensures the stabilizer remains within the polymer matrix, enhancing the durability and extending the service life of materials exposed to environmental stressors. everlight-uva.combasf.com

Future Perspectives and Emerging Research Avenues

Advancements in Green and Sustainable Synthetic Methods for Spiro-Oxazolidinediones

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For spiro-oxazolidinediones, research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key advancements and future directions include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a complex product, are inherently atom-economical and efficient. The development of novel MCRs for the one-pot synthesis of highly functionalized spiro-oxazolidinediones is a promising area of exploration.

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. Research into catalyst-free or water-tolerant catalytic systems for the synthesis of spiro-oxazolidinediones in aqueous media is expected to expand, reducing the reliance on volatile and hazardous organic solvents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. The application of microwave technology to the synthesis of spiro-oxazolidinediones is an active area of research that promises to enhance efficiency and reduce energy consumption.

Bio-organic Catalysts: The use of biodegradable and recyclable catalysts, such as amino acids and other natural compounds, is gaining traction. These catalysts offer a sustainable alternative to traditional metal-based catalysts.

Carbon Dioxide as a Feedstock: The utilization of carbon dioxide (CO2) as a C1 building block for the synthesis of oxazolidinone rings represents a significant advancement in green chemistry. This approach not only sequesters a greenhouse gas but also provides an atom-economical route to these valuable heterocyclic scaffolds.

Green Synthetic MethodKey AdvantagesRepresentative Catalyst/Condition
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced waste.Iodine, various organocatalysts.
Aqueous Media SynthesisEnvironmentally benign, non-flammable, non-toxic solvent.Catalyst-free, water-tolerant Lewis acids.
Microwave-Assisted SynthesisAccelerated reaction rates, improved yields, energy efficiency.Various catalysts under microwave irradiation.
Bio-organic CatalysisSustainable, biodegradable, and often recyclable catalysts.Amino acids (e.g., taurine), enzymes.
CO2 FixationUtilization of a renewable C1 source, high atom economy.Metal complexes, ionic liquids.

Leveraging Artificial Intelligence and Machine Learning for De Novo Spirocyclic Design

The vastness of chemical space presents a significant challenge to the discovery of novel molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design of new spirocyclic compounds.

Future applications in this domain include:

Generative Models: Deep learning architectures such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can be trained on existing databases of spirocyclic compounds to generate novel molecular structures with desirable drug-like properties. These models can explore uncharted areas of chemical space to propose innovative spirocyclic scaffolds.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like random forests and support vector machines, can predict the biological activity and physicochemical properties of designed spirocycles. This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

Scaffold Hopping and Optimization: AI algorithms can be employed for scaffold hopping, generating novel spirocyclic cores that mimic the biological activity of known compounds but possess different intellectual property profiles. Reinforcement learning techniques can be used to iteratively optimize the properties of generated molecules in a goal-directed manner.

Synthesizability Prediction: A significant hurdle in de novo design is the synthetic accessibility of the generated molecules. AI models are being developed to predict the synthetic feasibility of a given structure, guiding the design process towards compounds that can be realistically prepared in the laboratory.

Exploration of New Structural Classes within Spiro-Oxa-Aza Systems

While the spiro-oxazolidinedione core is of significant interest, there is a vast and underexplored landscape of other spiro-oxa-aza heterocyclic systems. The exploration of novel structural classes within this family of compounds is a key avenue for future research.

Emerging areas of focus are:

Novel Ring Combinations: The synthesis and characterization of spiro compounds with unconventional ring sizes and combinations of oxygen and nitrogen heteroatoms will lead to new chemical entities with unique three-dimensional shapes and electronic properties.

Multi-component Aza-Diels-Alder Reactions: The use of multicomponent aza-Diels-Alder reactions is a powerful strategy for the diastereoselective synthesis of novel spiro-heterocyclic frameworks.

Oxa-spirocycles: The deliberate incorporation of an oxygen atom into the spirocyclic framework, creating "oxa-spirocycles," has been shown to improve physicochemical properties such as water solubility and lipophilicity, which are critical for drug development.

Tandem Reactions and Cascade Cyclizations: The development of elegant tandem and cascade reaction sequences allows for the rapid construction of complex spiro-oxa-aza systems from simple starting materials in a highly efficient manner.

Interdisciplinary Research at the Interface of Organic Chemistry and Functional Materials

The unique photophysical and electronic properties of spiro compounds make them attractive candidates for applications in materials science. Interdisciplinary research at the nexus of organic chemistry and functional materials is poised to unlock the full potential of spiro-oxa-aza systems.

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): The spiro linkage provides a rigid, perpendicular arrangement of two molecular halves, which can improve the morphological stability and charge-transport properties of organic materials. The design and synthesis of novel spiro-oxa-aza compounds as emitters or host materials for OLEDs is a promising area.

Photochromic Materials: Spiro-indoline naphthoxazines and related compounds exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon exposure to light. The development of new spiro-oxa-aza systems with tunable photochromic properties could lead to applications in optical data storage, smart windows, and molecular switches.

Sensors: The rigid spirocyclic framework can be functionalized with specific recognition units for the development of highly selective and sensitive chemical sensors for ions and small molecules.

Charge-Transport Materials: The unique three-dimensional structure of spiro compounds can facilitate efficient charge transport, making them suitable for applications in organic field-effect transistors (OFETs) and solar cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of spirocyclic diones with amines or carbonyl derivatives. For example, 2-Oxa-spiro[3.4]octan-1,3-dione reacts with benzothiazol-2-yl-amine derivatives under reflux in acetic acid to form structurally analogous spiro compounds . Optimization variables include solvent polarity (e.g., acetic acid vs. THF), reaction time (12–24 hours), and catalyst choice (e.g., Lewis acids). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by 1^1H/13^{13}C NMR and FT-IR are critical for verifying purity and regioselectivity .

Q. How is the spirocyclic framework of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, the spiro junction in 3-(4-chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]-dec-2-en-10-one was validated by C–O–C bond angles (~120°) and torsional parameters (e.g., O1–C1–C7–O2 = -115.9°) . Complementary techniques include 13^{13}C NMR sp3^3 carbon shifts (e.g., 70–80 ppm for oxazolidinone moieties) and mass spectrometry (e.g., molecular ion peak at m/z 182.224) .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : The compound’s limited aqueous solubility necessitates polar aprotic solvents (DMSO, DMF) for biological assays. Stability studies under varying pH (4–9) and temperature (4–37°C) should precede experiments. For example, analogs like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione show hydrolytic instability in alkaline conditions, requiring storage at -20°C under inert gas .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data interpretation for spiro derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict 1^1H NMR chemical shifts and optimize geometry, aiding in distinguishing regioisomers. Discrepancies between experimental and computed IR carbonyl stretches (~1750 cm1^{-1}) may indicate tautomerism or crystal packing effects. Cross-validation with X-ray data (e.g., C–C bond lengths ±0.02 Å) ensures accuracy .

Q. What strategies are effective for enhancing the pharmacological profile of this spiro scaffold?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve substituent modifications at positions 3 and 6. For example, introducing 4-fluorophenyl or 3-chlorophenyl groups (as in compound 14) improves binding affinity to CNS targets like serotonin receptors . Pharmacokinetic optimization includes logP adjustments via alkyl chain elongation (e.g., heptanoate esterification in analog 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro derivatives) to enhance blood-brain barrier penetration .

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies:

  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., oxidative deamination products).
  • Prodrug design : Masking labile groups (e.g., acetylating secondary amines) improves in vivo stability .
  • Target engagement assays : Use CRISPR-engineered cell lines to validate on-target effects .

Q. What advanced analytical techniques are recommended for impurity profiling in synthetic batches?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) with C18 columns (e.g., Chromolith) detects trace impurities (<0.1%). For example, residual palladium catalysts in spiro-Pd complexes are quantified via ICP-MS, with limits of detection ≤10 ppb . Orthogonal methods like 19^{19}F NMR (for fluorinated analogs) and chiral HPLC resolve stereochemical impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.